

Nirogacestat: A Comparative Selectivity Profile Against Intramembrane Proteases

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Compound of Interest

Compound Name: Nirogacestat Hydrobromide

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Introduction

Nirogacestat (Ogsiveo™) is an orally administered, selective, small-molecule inhibitor of γ -secretase, a multi-subunit intramembrane aspartyl protease.[1] It is the first and only FDA-approved therapy for adult patients with progressing desmoid tumors who require systemic treatment.[1] The therapeutic efficacy of Nirogacestat in this setting is attributed to its inhibition of the Notch signaling pathway, which is frequently dysregulated in these rare and locally aggressive soft-tissue tumors.[1]

Gamma-secretase belongs to the family of intramembrane cleaving proteases (i-CLIPs), which also includes the signal peptide peptidase (SPP) and its homologs, the signal peptide peptidase-like (SPPL) proteases (SPPL2a, SPPL2b, and SPPL3).[1][2] Given the structural and functional similarities within this protease family, understanding the selectivity profile of Nirogacestat is crucial for predicting its potential on-target and off-target effects. This guide provides a comparative overview of the selectivity of Nirogacestat against γ -secretase and other intramembrane proteases, based on available experimental data.

Quantitative Selectivity Profile

The inhibitory activity of Nirogacestat has been primarily characterized against its intended target, γ -secretase. However, comprehensive, directly comparative data on its potency against other human intramembrane proteases remains limited in publicly available literature.

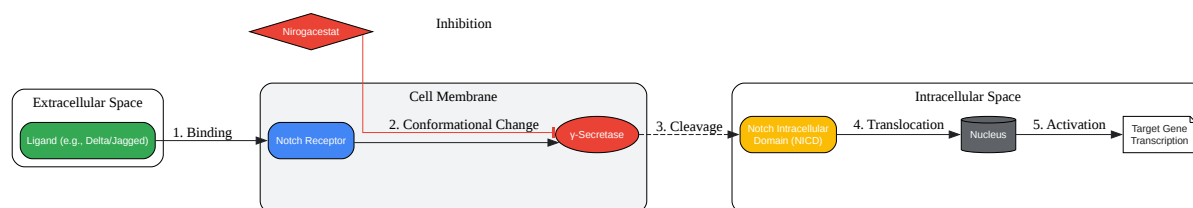
Target Protease	Inhibitory Potency (IC50)	Comments
γ-Secretase	6.2 nM	Determined in a cell-free assay measuring the production of amyloid-β (Aβ) from a recombinant amyloid precursor protein (APP) substrate.
Signal Peptide Peptidase (SPP)	Data not available	Studies have shown that some γ-secretase inhibitors can also inhibit SPP, but specific IC50 values for Nirogacestat are not reported.[3]
Signal Peptide Peptidase-Like 2a (SPPL2a)	Data not available	
Signal Peptide Peptidase-Like 2b (SPPL2b)	Data not available	
Signal Peptide Peptidase-Like 3 (SPPL3)	Data not available	

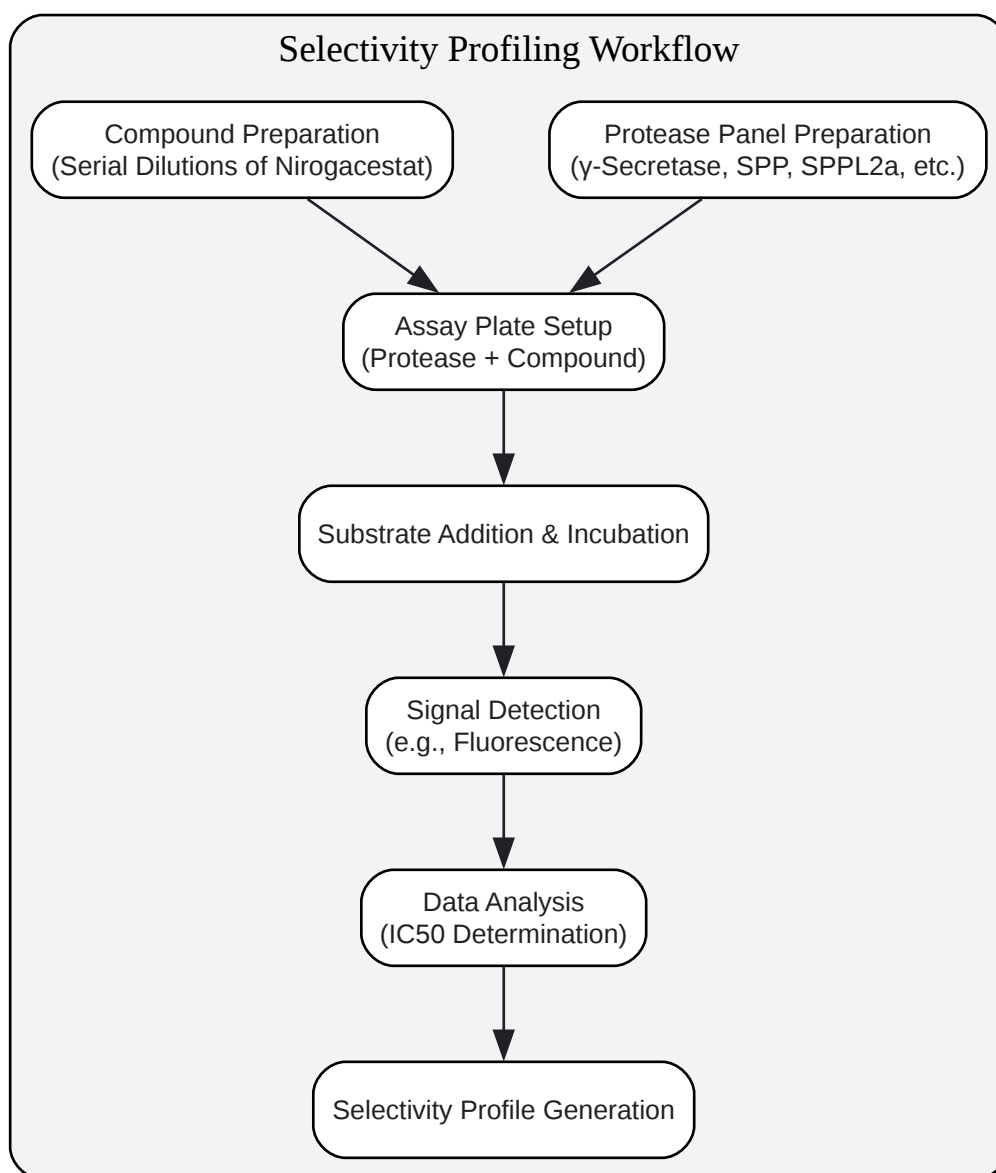
Signaling Pathways and Experimental Workflows

To understand the functional implications of Nirogacestat's activity, it is essential to visualize the signaling pathway it targets and the experimental workflow used to determine its selectivity.

γ-Secretase and the Notch Signaling Pathway

Nirogacestat's primary mechanism of action involves the inhibition of γ-secretase, a key enzyme in the Notch signaling pathway. This pathway plays a critical role in cell fate decisions, proliferation, and differentiation.





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